

Propargyl-PEG4-methylamine: A Technical Guide to a Versatile Heterobifunctional Linker

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For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG4-methylamine is a highly versatile heterobifunctional linker that has become an indispensable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal propargyl group and a methylamine group separated by a hydrophilic tetraethylene glycol (PEG4) spacer, allows for the precise and efficient conjugation of a wide range of molecules. This guide provides an in-depth technical overview of Propargyl-PEG4-methylamine, including its chemical properties, detailed experimental protocols for its use, and its applications in the synthesis of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

Propargyl-PEG4-methylamine is a well-characterized chemical entity with consistent properties across various suppliers. The following table summarizes its key quantitative data.



Property	Value	Source(s)
Molecular Weight	245.32 g/mol	[1][2]
Molecular Formula	C12H23NO4	[1][2][3]
CAS Number	1807530-11-5	[1][2][3]
Purity	Typically ≥95-98%	[3][4]
Solubility	Soluble in water, DMSO, DMF, and DCM	[5]
Appearance	Colorless to light yellow oil or liquid	
Storage Conditions	Recommended storage at -20°C, protect from light. In solvent, can be stored at -80°C for up to 6 months.	[5][6]

Chemical Reactivity and Applications

The utility of **Propargyl-PEG4-methylamine** stems from its two distinct reactive functional groups:

- Propargyl Group: The terminal alkyne (-C≡CH) is primed for copper(I)-catalyzed azidealkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[7][8] This reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for conjugating with azide-modified biomolecules such as proteins, peptides, and nucleic acids.
 [8]
- Methylamine Group: The primary amine (-NHCH3) provides a nucleophilic handle for a
 variety of conjugation strategies. It readily reacts with activated carboxylic acids (e.g., NHS
 esters) to form stable amide bonds.[5] It can also be coupled to carboxylic acids using
 carbodiimide chemistry (e.g., EDC with NHS) or react with carbonyl compounds (aldehydes
 and ketones) to form Schiff bases, which can be further reduced to stable amine linkages.[5]



The PEG4 spacer plays a crucial role in the linker's functionality. This hydrophilic chain enhances the aqueous solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation.[9] The flexible PEG spacer also provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[9]

Experimental Protocols

The following are detailed methodologies for the two primary conjugation reactions involving **Propargyl-PEG4-methylamine**.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating **Propargyl-PEG4-methylamine** to an azide-containing molecule.

Materials:

- Propargyl-PEG4-methylamine
- Azide-containing molecule of interest
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- · Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)
- Solvent (e.g., a mixture of tert-butanol, DMSO, and water)
- Nitrogen or Argon gas

Procedure:

Reactant Preparation: In a reaction vessel, dissolve Propargyl-PEG4-methylamine (1 equivalent) and the azide-containing molecule (1 equivalent) in the chosen solvent system.



- Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.
- Catalyst Preparation:
 - In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water.
 - In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water.
 - If using a ligand, pre-mix the CuSO₄ solution with a THPTA solution.
- Reaction Initiation: To the stirred reaction mixture, add the CuSO₄ solution (typically 0.1 equivalents). Immediately follow with the addition of the sodium ascorbate solution (typically 0.5 equivalents).[10]
- Reaction Monitoring: The reaction can be monitored by TLC, LC-MS, or other appropriate
 analytical techniques to determine its completion. Reactions are typically run for 1-4 hours at
 room temperature.
- Work-up and Purification: Once the reaction is complete, it can be quenched by exposing it to air. The product can be purified by standard chromatographic techniques such as silica gel chromatography or reversed-phase HPLC.

Protocol 2: EDC/NHS Coupling of Propargyl-PEG4methylamine to a Carboxylic Acid

This two-step protocol describes the activation of a carboxylic acid-containing molecule with EDC and NHS, followed by conjugation to the methylamine group of the linker.

Materials:

- Carboxylic acid-containing molecule (Protein #1)
- Propargyl-PEG4-methylamine (Molecule #2)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)



- Activation Buffer: 0.1 M MES, pH 4.5-5.0
- Coupling Buffer: 1X PBS, pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or hydroxylamine
- 2-Mercaptoethanol (optional)
- Desalting column

Procedure:

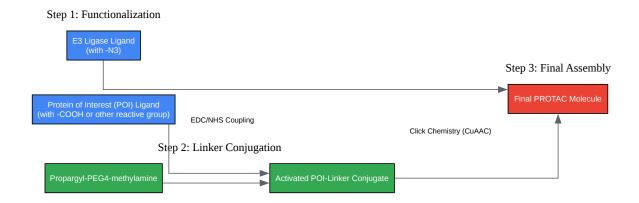
- · Activation of Carboxylic Acid:
 - Dissolve the carboxylic acid-containing molecule in Activation Buffer.
 - Add EDC (e.g., 4 mM final concentration) and NHS or sulfo-NHS (e.g., 10 mM final concentration) to the solution.[11]
 - Incubate for 15-30 minutes at room temperature.
 - (Optional) Quench the EDC reaction by adding 2-mercaptoethanol to a final concentration of 20 mM.[12]
- Buffer Exchange (Optional but Recommended): Remove excess EDC and activation byproducts using a desalting column equilibrated with Coupling Buffer.
- · Conjugation:
 - Immediately add Propargyl-PEG4-methylamine to the activated carboxylic acid solution.
 A 10-50 fold molar excess of the linker is typically used.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.



• Purification: Purify the conjugate using a desalting column, dialysis, or other appropriate chromatographic techniques to remove excess linker and quenching reagents.

Mandatory Visualizations

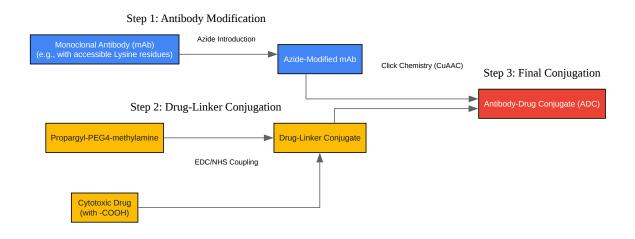
The following diagrams illustrate the logical workflows for synthesizing PROTACs and ADCs using **Propargyl-PEG4-methylamine**.



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Caption: Workflow for PROTAC synthesis using Propargyl-PEG4-methylamine.





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Caption: Workflow for ADC synthesis using **Propargyl-PEG4-methylamine**.

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